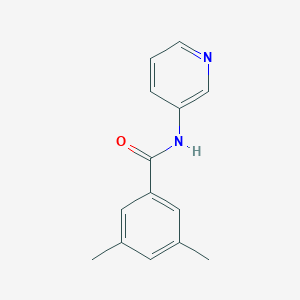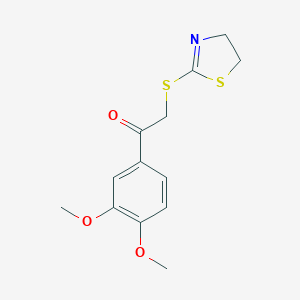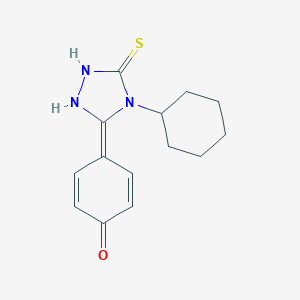![molecular formula C23H21N3O3S2 B269871 N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, also known as DAS-77, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. For example, N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell death in cancer cells by activating apoptosis pathways. In addition, N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to regulate glucose metabolism by increasing insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal laboratory conditions. However, there are some limitations to the use of N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide. One area of research could be to further investigate its potential use in the treatment of diabetes. Another area of research could be to investigate its potential use in combination with other anticancer drugs. In addition, further studies could be done to elucidate the mechanism of action of N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide and its effects on various pathways and enzymes.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylphenylamine with 2-bromoacetyl chloride to form N-(2,6-dimethylphenyl)-2-bromoacetamide. This intermediate is then reacted with 1-(phenylsulfonyl)-1H-benzimidazole-2-thiol to form the final product, N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to have anticancer activity by inducing cell death in cancer cells. It has also been studied for its potential use in the treatment of diabetes by regulating glucose metabolism.
Propriétés
Nom du produit |
N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide |
|---|---|
Formule moléculaire |
C23H21N3O3S2 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-9-8-10-17(2)22(16)25-21(27)15-30-23-24-19-13-6-7-14-20(19)26(23)31(28,29)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,25,27) |
Clé InChI |
NBRIWYHYDBEDIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)